molecular formula C11H14O3 B15241496 2-Hydroxy-4-methylphenyl isobutyrate

2-Hydroxy-4-methylphenyl isobutyrate

Cat. No.: B15241496
M. Wt: 194.23 g/mol
InChI Key: FQCADXQSDGCIRB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylphenyl isobutyrate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and an isobutyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylphenyl isobutyrate typically involves the esterification of 2-Hydroxy-4-methylphenol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylphenyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4-methylphenyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylphenyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing isobutyric acid, which can further interact with biological pathways .

Comparison with Similar Compounds

    2-Hydroxy-4-methylphenyl acetate: Similar structure but with an acetate ester group.

    2-Hydroxy-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an ester.

    2-Hydroxy-4-methylphenyl propionate: Similar structure but with a propionate ester group

Uniqueness: 2-Hydroxy-4-methylphenyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Biological Activity

2-Hydroxy-4-methylphenyl isobutyrate, also known as p-tolyl isobutyrate, is an aromatic ester that has garnered attention for its potential biological activities. This compound is characterized by its molecular structure, which includes a p-tolyl group (para-methylphenyl) linked to an isobutyric acid moiety. Its chemical formula is C₁₁H₁₄O₂, with a molecular weight of approximately 178.23 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Boiling Point241.5 °C
Melting Point17.09 °C
Specific Gravity0.994

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

  • Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thus potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary research suggests that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective cytotoxicity against certain types of cancer cells while sparing normal cells.

Case Studies and Research Findings

  • Antioxidant Activity : A study conducted on the antioxidant capacity of this compound demonstrated its effectiveness in reducing lipid peroxidation in cellular models. The compound exhibited a dose-dependent response, with higher concentrations leading to increased scavenging activity against reactive oxygen species (ROS) .
  • Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant decrease in cell viability, with an IC50 value determined at approximately 25 µM .

Safety and Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies:

  • Genotoxicity : Tests such as the Ames test and micronucleus assay have indicated that the compound does not exhibit mutagenic properties .
  • Reproductive Toxicity : Studies have shown no adverse effects on reproductive health in animal models subjected to chronic exposure to the compound .
  • Skin Sensitization : The compound has been classified as non-sensitizing based on dermal exposure studies .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl) 2-methylpropanoate

InChI

InChI=1S/C11H14O3/c1-7(2)11(13)14-10-5-4-8(3)6-9(10)12/h4-7,12H,1-3H3

InChI Key

FQCADXQSDGCIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)O

Origin of Product

United States

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